4-Methoxycyclohexanamine
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Overview
Description
4-Methoxycyclohexanamine is an organic compound with the molecular formula C7H15NO. It is a derivative of cyclohexanamine, where a methoxy group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxycyclohexanamine can be synthesized through several methods. One common approach involves the reduction of 4-methoxycyclohexanone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents under reflux conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-methoxycyclohexanone. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methoxycyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-methoxycyclohexanol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-Methoxycyclohexanone
Reduction: 4-Methoxycyclohexanol
Substitution: Various substituted cyclohexanamine derivatives
Scientific Research Applications
4-Methoxycyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methoxycyclohexanamine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect serotonin and dopamine receptors.
Comparison with Similar Compounds
4-Methoxycyclohexanol: A reduction product of 4-Methoxycyclohexanamine.
4-Methoxycyclohexanone: An oxidation product of this compound.
Cyclohexanamine: The parent compound without the methoxy group.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity in certain chemical reactions and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methoxycyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMXLAZIFYYECU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347613 |
Source
|
Record name | 4-Methoxycyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-46-5, 121588-79-2 |
Source
|
Record name | 4-Methoxycyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans-4-Methoxycyclohexyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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